
Clostebol capronate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Clostebol capronate is synthesized through the esterification of clostebol with caproic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The process includes the purification of the final product through recrystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
Clostebol capronate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to yield clostebol and caproic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group in clostebol to a secondary alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions. Hydrochloric acid or sodium hydroxide can be employed as reagents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Hydrolysis: Clostebol and caproic acid.
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary alcohols.
科学的研究の応用
Clostebol capronate has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.
Biology: Studied for its effects on muscle growth and development in animal models.
Medicine: Investigated for its potential therapeutic applications in treating muscle wasting diseases and other conditions requiring anabolic effects.
作用機序
Clostebol capronate exerts its effects by binding to androgen receptors in the body. Once administered, the compound is hydrolyzed to release clostebol, which then interacts with androgen receptors in muscle tissue. This interaction promotes protein synthesis and muscle growth. The molecular targets include androgen receptors, and the pathways involved are related to the regulation of gene expression associated with muscle development .
類似化合物との比較
Similar Compounds
- Clostebol acetate
- Clostebol propionate
- Norclostebol
- Norclostebol acetate
- Oxabolone
- Oxabolone cipionate
Uniqueness
Clostebol capronate is unique due to its specific esterification with caproic acid, which influences its pharmacokinetic properties, such as its duration of action and metabolic stability. Compared to other esters like clostebol acetate or propionate, this compound has a longer half-life, making it suitable for applications requiring sustained anabolic effects .
特性
CAS番号 |
32361-10-7 |
|---|---|
分子式 |
C26H39ClO3 |
分子量 |
435.0 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17S)-4-chloro-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate |
InChI |
InChI=1S/C26H39ClO3/c1-4-5-6-7-8-23(29)30-22-12-11-18-17-9-10-20-24(27)21(28)14-16-25(20,2)19(17)13-15-26(18,22)3/h17-19,22H,4-16H2,1-3H3/t17-,18-,19-,22-,25+,26-/m0/s1 |
InChIキー |
IADJORLUSZAXTG-ZSGDZNMQSA-N |
異性体SMILES |
CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)Cl)C |
正規SMILES |
CCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


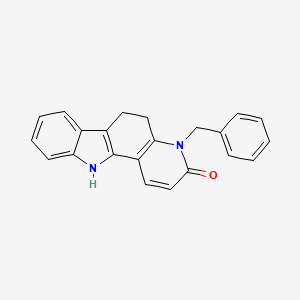
![(Z)-but-2-enedioic acid;1-[[5-chloro-2-(2-methylphenyl)sulfanylphenyl]methyl]-4-methylpiperazine](/img/structure/B12749194.png)
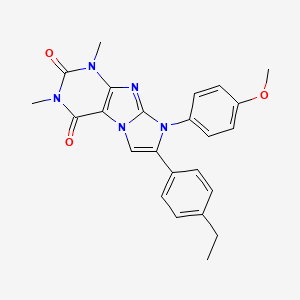
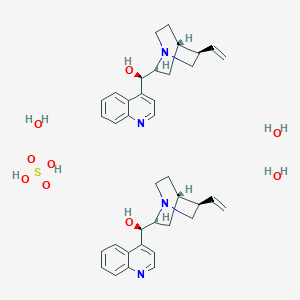

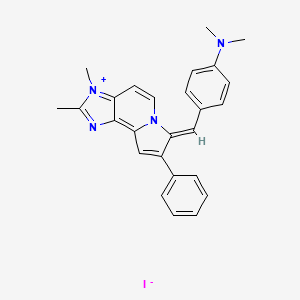

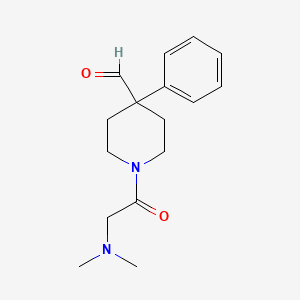
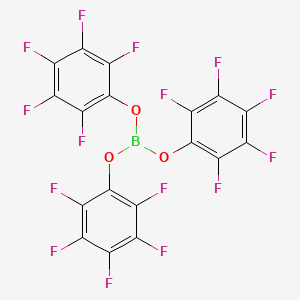
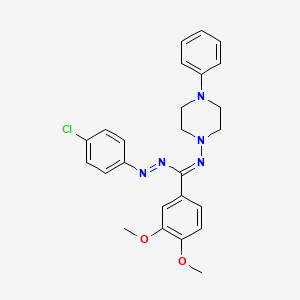
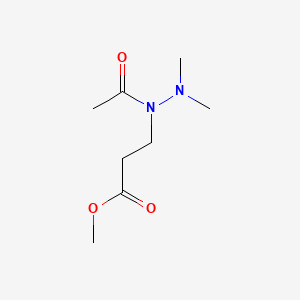
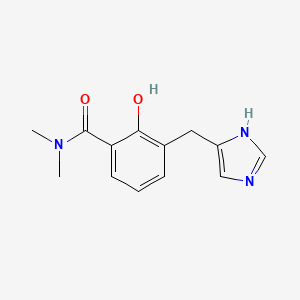
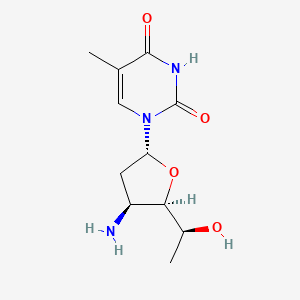
![N-[[10-[2-(4-methylpiperazin-1-yl)ethyl]acridin-9-ylidene]amino]-1,3-thiazol-2-amine;pentahydrochloride](/img/structure/B12749274.png)
